10|A-Hydroxyepigambogic acid

Description

Overview of Xanthone (B1684191) Derivatives in Natural Product Chemistry

Xanthones, characterized by a dibenzo-γ-pyrone backbone, are a significant class of oxygenated heterocyclic compounds found in nature. Their derivatives, particularly those with prenyl or other lipophilic side chains, exhibit a wide array of biological activities. These compounds are of considerable interest to the scientific community for their potential applications. scienceopen.comredalyc.org The structural diversity of xanthones is vast, arising from different oxygenation patterns, and the presence, length, and cyclization of isoprenoid units.

Significance of Garcinia hanburyi as a Source of Bioactive Compounds

Garcinia hanburyi, a tropical tree native to Southeast Asia, is a well-known source of a yellow-orange resin called gamboge. nih.govresearchgate.net This resin has a long history of use in traditional medicine. nih.govresearchgate.net Modern phytochemical investigations have revealed that gamboge is a rich repository of bioactive compounds, most notably caged polyprenylated xanthones. nih.govdovepress.comnih.gov More than 50 different xanthones have been isolated from Garcinia hanburyi, with gambogic acid and gambogenic acid being among the most studied for their biological effects. dovepress.comnih.gov

Classification and Structural Features of Caged Polyprenylated Xanthones

Caged polyprenylated xanthones are a distinctive subgroup of xanthones, with approximately 200 known members. scienceopen.com These compounds are primarily isolated from the Garcinia genus. scienceopen.comtandfonline.com Their defining characteristic is a complex, three-dimensional cage-like structure fused to the xanthone core. nih.gov

The signature structural motif of caged xanthones is the 4-oxa-tricyclo[4.3.1.0³,⁷]dec-2-one scaffold. scienceopen.comdovepress.com This intricate cage is formed from the C-ring of the xanthone backbone and contains a highly substituted tetrahydrofuran (B95107) ring with three quaternary carbon atoms. nih.govdovepress.com This unique and rigid architecture is believed to be crucial for the biological activities observed in this class of compounds. nih.gov

The structural diversity within the caged xanthone family is generated by variations in the substitution patterns on the aromatic A-ring and peripheral oxidations of the prenyl side chains. nih.gov These modifications lead to a wide range of derivatives, each with potentially unique properties. The isolation and characterization of these compounds have been a significant focus of phytochemical research on Garcinia species. scienceopen.com

Contextualizing 10α-Hydroxyepigambogic Acid within the Gambogic Acid Family

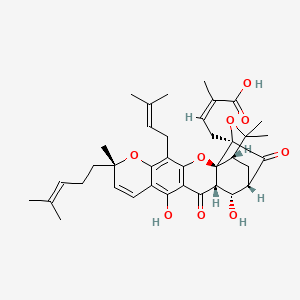

10α-Hydroxyepigambogic acid is a derivative of epigambogic acid, which itself is an epimer of the more widely known gambogic acid. nih.gov Gambogic acid is one of the most abundant and extensively studied caged xanthones from Garcinia hanburyi. tandfonline.comtandfonline.com Epigambogic acid differs from gambogic acid in the stereochemistry of the C3' position. 10α-Hydroxyepigambogic acid is further distinguished by the presence of a hydroxyl group at the 10α position of the caged scaffold. This compound has been isolated from Garcinia hanburyi and is considered one of the many oxidized derivatives of gambogic acid found in the resin. nih.govmedchemexpress.comresearchgate.net The structural relationship between these compounds highlights the chemical diversity generated by enzymatic modifications within the plant.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C38H46O9 |

|---|---|

Molecular Weight |

646.8 g/mol |

IUPAC Name |

(Z)-4-[(1S,2S,8S,15S,16S,17S,19R)-12,16-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C38H46O9/c1-19(2)10-9-15-36(8)16-14-22-28(39)26-30(41)27-29(40)24-18-25-35(6,7)47-37(33(24)42,17-13-21(5)34(43)44)38(25,27)46-32(26)23(31(22)45-36)12-11-20(3)4/h10-11,13-14,16,24-25,27,29,39-40H,9,12,15,17-18H2,1-8H3,(H,43,44)/b21-13-/t24-,25-,27+,29-,36-,37-,38-/m0/s1 |

InChI Key |

LJUARHDVFLLQMF-YDWIBJLMSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H]([C@@H]([C@@H]4C3=O)O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C)C |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C(C4C3=O)O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C |

Origin of Product |

United States |

Isolation and Biosynthetic Considerations of 10|a Hydroxyepigambogic Acid

Strategies for the Isolation of 10α-Hydroxyepigambogic Acid from Natural Sources

The primary natural source for the isolation of 10α-Hydroxyepigambogic acid is the gamboge resin of the Garcinia hanburyi tree. medchemexpress.commedchemexpress.eu The isolation process is a multi-step procedure involving initial extraction from the plant material followed by extensive chromatographic purification to separate the complex mixture of related xanthones. nih.gov

Extraction Methodologies from Garcinia hanburyi

The extraction of caged xanthones from Garcinia hanburyi typically begins with the crude gamboge resin. nih.govnih.gov This resin is subjected to solvent extraction to obtain a crude extract containing a mixture of various compounds. nih.gov

Commonly used methodologies include:

Solvent Extraction: Organic solvents are employed to extract the desired compounds from the raw plant material. It has been reported that an ethyl acetate (B1210297) (EtOAc) extract of gamboge is a common starting point for the isolation of caged xanthones. nih.gov

Partitioning: The crude extract may be further partitioned between immiscible solvents to achieve a preliminary separation based on polarity.

The goal of this initial phase is to produce an enriched extract of caged polyprenylated xanthones, which includes 10α-Hydroxyepigambogic acid, for subsequent purification steps. Over 50 different xanthones have been extracted from gamboge, highlighting the complexity of the mixture. nih.gov

Chromatographic Purification Techniques

Due to the structural similarity of the numerous xanthones present in the crude extract, chromatographic techniques are essential for the isolation of pure 10α-Hydroxyepigambogic acid. nih.gov A combination of different chromatographic methods is often required. nih.govnih.gov

| Chromatographic Technique | Description | Application in Xanthone (B1684191) Isolation |

| Column Chromatography | A preparative technique using a solid stationary phase (e.g., silica (B1680970) gel) packed into a column. The sample is loaded onto the column and eluted with a solvent or solvent gradient, separating components based on their differential adsorption to the stationary phase. | Used for the initial fractionation of the crude extract. Different sizes of silica gel columns and various solvent proportions are employed to separate the extract into several fractions. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique that uses high pressure to force the solvent through a column containing a fine packing material. It offers superior separation efficiency compared to standard column chromatography. | Semipreparative HPLC is frequently used for the final purification of compounds from the fractions obtained through column chromatography. nih.gov Chiral-phase HPLC is specifically used to resolve enantiomeric mixtures of caged xanthones. nih.govacs.orgcore.ac.uk |

| High-Speed Counter-Current Chromatography (HSCCC) | A support-free liquid-liquid partition chromatography technique. It relies on the partitioning of solutes between two immiscible liquid phases. | Has been successfully used to isolate gambogic acid and epigambogic acid, demonstrating its utility for separating structurally similar xanthone epimers. nih.gov |

| Ion-Pair HPLC | A variation of HPLC used for the separation of ionic or highly polar compounds. An ion-pairing reagent is added to the mobile phase to form neutral ion pairs with the charged analytes, which can then be separated by reverse-phase chromatography. | This method is particularly useful for separating epimers that are difficult to resolve using common column chromatography, such as gambogic acid and epigambogic acid. nih.gov |

A study detailing the isolation of various compounds from Garcinia hanburyi reported the isolation of 10α-Hydroxyepigambogic acid as a new compound alongside 14 other known compounds. researchgate.net

Proposed Biosynthetic Pathways of Caged Xanthones

The biosynthesis of the complex caged xanthone structure is a topic of significant scientific interest. The current understanding is that these molecules are derived from a combination of established metabolic pathways, followed by a series of unique enzymatic reactions to form the characteristic caged scaffold. nih.govtandfonline.com

Shikimate and Acetate Pathway Intermediates

The fundamental xanthone backbone of caged Garcinia xanthones is believed to originate from a mixed shikimate–acetate pathway. nih.gov This is a common biosynthetic route for xanthones found in higher plants. nih.govfrontiersin.org

Ring A of the xanthone core is derived from the acetate pathway . nih.gov

Ring C originates from the shikimate pathway . nih.gov

This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of benzophenone (B1666685) intermediates. nih.govfrontiersin.org These benzophenones then undergo regioselective oxidative coupling to form the tricyclic xanthone core structure. frontiersin.org

Enzymatic Transformations Leading to the Caged Scaffold

The formation of the distinctive caged structure is the most complex and debated part of the biosynthetic pathway. The most widely accepted hypothesis involves a cascade of reactions. nih.govtandfonline.com

A key proposal, first suggested by Quillinan and Scheinmann, involves a Claisen rearrangement followed by an intramolecular Diels-Alder reaction . nih.govtandfonline.com This biomimetic cascade is thought to proceed from a prenylated xanthone precursor. nih.govresearchgate.net The Claisen rearrangement forms a dienone intermediate, which then undergoes an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to construct the intricate 4-oxa-tricyclo[4.3.1.03,7]dec-2-one scaffold. nih.govrsc.org Mass spectrometry studies showing a retro-Diels-Alder fragmentation pattern for several caged xanthones provide supporting evidence for this proposed pathway. nih.gov

Speculative Biosynthesis of the 10-Alpha Hydroxyl Group in 10α-Hydroxyepigambogic Acid

The biosynthesis of the specific 10α-hydroxyl group found in 10α-Hydroxyepigambogic acid has not been definitively elucidated. However, it is reasonable to speculate that this functional group is introduced late in the biosynthetic pathway via an oxidation reaction.

This hydroxylation likely occurs after the formation of the main caged scaffold of a precursor molecule, such as epigambogic acid. The transformation would be catalyzed by a specific hydroxylase enzyme, likely a cytochrome P450 monooxygenase. These enzymes are frequently involved in the late-stage modification of natural products, introducing hydroxyl groups at specific positions. The enzyme would recognize the epigambogic acid scaffold and stereoselectively introduce a hydroxyl group at the C-10 position in the alpha (α) configuration. The metabolism of gambogic acid in rats has been shown to involve various routes, including mono-oxidation, which lends general support to the feasibility of such enzymatic hydroxylation steps. nih.gov

Advanced Structural Elucidation and Stereochemical Analysis of 10|a Hydroxyepigambogic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of 1D and 2D NMR experiments was necessary to assign all proton and carbon signals and to deduce the intricate stereochemistry of 10α-Hydroxyepigambogic acid.

The ¹H-NMR spectrum of 10α-Hydroxyepigambogic acid reveals a complex pattern of signals, indicative of its intricate structure. Analysis of the chemical shifts, coupling constants, and integration of the proton signals provides initial clues to the types of protons present (e.g., olefinic, aliphatic, methyl groups). Similarly, the ¹³C-NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, discloses the number of different carbon environments and distinguishes between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Interactive Table: ¹H-NMR Data for 10α-Hydroxyepigambogic Acid

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in search results |

Interactive Table: ¹³C-NMR Data for 10α-Hydroxyepigambogic Acid

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| Data unavailable in search results |

To assemble the molecular puzzle, a series of 2D NMR experiments are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of spin systems within the molecule. For 10α-Hydroxyepigambogic acid, COSY correlations would establish the connectivity of adjacent protons in the aliphatic chains and ring systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and functional groups by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which is vital for determining the relative stereochemistry of the molecule's chiral centers.

Interactive Table: Key 2D NMR Correlations for 10α-Hydroxyepigambogic Acid

| Proton (¹H) | Correlated Carbons (¹³C) in HMBC | Correlated Protons (¹H) in NOESY |

| Data unavailable in search results |

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is a critical complementary technique to NMR, providing information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition and, consequently, the molecular formula of 10α-Hydroxyepigambogic acid, which is a fundamental step in its characterization.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable structural information, as the molecule tends to break at its weakest bonds or through characteristic pathways associated with specific functional groups. Analysis of these fragments helps to confirm the presence of certain structural motifs within 10α-Hydroxyepigambogic acid.

Interactive Table: Mass Spectrometry Data for 10α-Hydroxyepigambogic Acid

| Ion | m/z (Observed) | Formula | Interpretation |

| [M+H]⁺ or [M-H]⁻ | Data unavailable in search results | Molecular Ion | |

| Fragment 1 | Data unavailable in search results | ||

| Fragment 2 | Data unavailable in search results |

X-ray Crystallography for Absolute Configuration Determination (if applicable)

While NMR and MS can define the relative stereochemistry and connectivity of a molecule, determining its absolute configuration often requires X-ray crystallography. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. If a suitable crystal of 10α-Hydroxyepigambogic acid can be grown, X-ray crystallography can provide an unambiguous three-dimensional model of the molecule, confirming the absolute stereochemistry of all chiral centers. To date, there is no publicly available information indicating that X-ray crystallographic analysis has been performed on this specific compound.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

A thorough review of scientific literature did not yield specific research findings or data tables concerning the use of chiroptical spectroscopy, including Electronic Circular Dichroism (ECD), for the stereochemical assignment of 10α-Hydroxyepigambogic acid. While the absolute configuration of the related compound, (-)-gambogic acid, has been determined using a combination of experimental and calculated ECD spectra, similar detailed studies for 10α-Hydroxyepigambogic acid are not publicly available.

Chiroptical spectroscopic methods are crucial for determining the absolute configuration of chiral molecules like 10α-Hydroxyepigambogic acid. ECD spectroscopy, in particular, measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms.

For complex natural products, the experimental ECD spectrum is often compared with quantum chemical calculations of theoretical ECD spectra for all possible stereoisomers. A good agreement between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the stereocenters in the molecule.

Although no specific data for 10α-Hydroxyepigambogic acid is available, the general approach for its stereochemical assignment using ECD would involve the following steps:

Isolation and purification of 10α-Hydroxyepigambogic acid.

Measurement of the experimental ECD spectrum.

Computational modeling to generate the theoretical ECD spectra for all possible diastereomers of 10α-Hydroxyepigambogic acid.

Comparison of the experimental spectrum with the calculated spectra to determine the absolute stereochemistry.

Without dedicated research on 10α-Hydroxyepigambogic acid, any discussion on its specific chiroptical properties or the use of ECD for its stereochemical analysis would be speculative. Further experimental and computational studies are required to elucidate these aspects of its molecular structure.

Synthetic Approaches and Chemical Derivatization of 10|a Hydroxyepigambogic Acid and Analogues

Total Synthesis Strategies for Caged Xanthones (Relevant to 10α-Hydroxyepigambogic Acid Core)

The total synthesis of the caged xanthone (B1684191) core is a complex undertaking that requires the precise construction of multiple stereocenters and a highly congested polycyclic system. Research in this area has been driven by the need to provide access to these natural products and their analogues for biological evaluation, independent of their natural abundance. nih.govrsc.org

Biomimetic synthesis, which mimics a proposed biosynthetic pathway, has proven to be a powerful strategy for constructing complex natural products. For caged xanthones, a plausible biosynthetic pathway involves an intramolecular Claisen/Diels-Alder reaction cascade. nih.govresearchgate.net This hypothesis suggests that a suitably substituted xanthone precursor undergoes a Claisen rearrangement to form a dienone intermediate, which then participates in an intramolecular [4+2] cycloaddition (Diels-Alder reaction) to forge the characteristic caged framework. nih.gov

Inspired by this, synthetic strategies have been developed that utilize this reaction cascade. The general approach involves the synthesis of a prenylated or allylated xanthone precursor, which is then subjected to thermal conditions to induce the Claisen/Diels-Alder sequence. researchgate.net This cascade efficiently constructs the pentacyclic core of the caged xanthone family. researchgate.net For example, a site-selective Claisen/Diels-Alder reaction cascade has been successfully employed to create simplified analogues that retain the caged motif. nih.govrsc.org Further studies have shown that a unified strategy based on a biomimetic Claisen/Diels-Alder/Claisen reaction cascade can produce the core structure of forbesione, a related caged xanthone. researchgate.net

Table 1: Key Biomimetic Reactions in Caged Xanthone Synthesis

| Reaction Type | Description | Key Intermediate | Reference |

|---|---|---|---|

| Claisen Rearrangement | A nih.govnih.gov-sigmatropic rearrangement of an aryl allyl ether to form an ortho-allyl phenol. | Dienone | nih.gov |

| Diels-Alder Reaction | An intramolecular [4+2] cycloaddition of the dienone intermediate to form the caged ring system. | Caged Xanthone Core | nih.govresearchgate.net |

This table summarizes key biomimetic reactions used in the synthesis of the caged xanthone core.

Given the chirality of caged xanthones and the often stereospecific nature of their biological interactions, controlling the absolute stereochemistry during synthesis is crucial. Enantioselective total synthesis aims to produce a single enantiomer of the target molecule. An enantioselective total synthesis of a related caged xanthone was reported, highlighting the progress in this field. scienceopen.com Such syntheses often rely on chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool to introduce asymmetry early in the synthetic sequence and propagate it through subsequent steps. The development of enantioselective methods is critical for producing optically pure compounds for detailed pharmacological studies.

Semi-Synthesis and Derivatization Studies of 10α-Hydroxyepigambogic Acid

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a practical approach to generate a library of analogues for SAR studies. Gambogic acid, being a major constituent of gamboge resin, serves as a common starting material for these modifications. researchgate.netnih.gov Derivatization efforts aim to improve properties such as water solubility, bioavailability, and target specificity, or to probe the roles of different functional groups in the molecule's bioactivity. mdpi.comnih.gov

The α,β-unsaturated ketone in the caged moiety, specifically the C9=C10 double bond, is a critical electrophilic center for biological activity. nih.govnih.gov This functionality can act as a Michael acceptor, potentially reacting with nucleophilic residues like cysteine in target proteins. nih.gov

SAR studies have shown that modifications reducing or eliminating this double bond, such as hydrogenation, significantly decrease the compound's cytotoxic activity, confirming its importance. nih.govnih.gov However, the addition of specific groups at the C10 position can lead to novel analogues. For instance, the isolation of compounds like 10α-ethoxy-9,10-dihydromorellic acid and 10α-ethoxy-9,10-dihydrogambogenic acid from natural sources suggests that nucleophilic addition across this bond can occur. nih.gov The formation of 10α-Hydroxyepigambogic acid itself is a result of the stereospecific addition of a hydroxyl group to this position, altering the electronic and steric properties of the caged region.

The two prenyl side chains on the xanthone A-ring are key sites for chemical modification. mdpi.com The allylic C-34 and C-39 positions are particularly amenable to derivatization. Studies have involved introducing a variety of functional groups at these positions to modulate the lipophilicity and target interactions of the parent molecule. mdpi.com

For example, introducing hydrophilic aliphatic amines at the C-34 position has been shown to increase both water solubility and antitumor activity. mdpi.com One derivative, featuring a 4-methylpiperazine-1 group, exhibited potent activity against a panel of cancer cell lines, with IC₅₀ values significantly lower than the parent gambogic acid in some cases. mdpi.com Similarly, modifications at the C-39 position with aliphatic amines or hydroxyl groups have also yielded derivatives with enhanced and, in some cases, more selective cytotoxicity. mdpi.com

Table 2: Selected Derivatives of Gambogic Acid with Modifications at Prenyl Side Chains

| Derivative | Modification Site(s) | Introduced Group | Notable Biological Finding | Reference |

|---|---|---|---|---|

| Compound 9 | C-34 | 4-methylpiperazine-1 | IC₅₀ of 0.24 µg/mL against HepG2 cells | mdpi.com |

| Compound 10 | C-39 | Aliphatic amine | IC₅₀ of 0.023 µg/mL against HepG2 cells (approx. 10x more potent than GA) | mdpi.com |

| Compound 11 | C-39 | Aliphatic amine | IC₅₀ of 0.028 µg/mL against HepG2 cells | mdpi.com |

This table presents examples of semi-synthetic derivatives of gambogic acid with modifications at the prenyl side chains and highlights their improved cytotoxic activity.

The C-30 carboxyl group is another key functional handle for derivatization. nih.govmdpi.com One strategic modification is the conversion of this carboxylic acid into a hydroxamic acid. Hydroxamic acids are well-known metal-chelating agents and are a key pharmacophore in many enzyme inhibitors, particularly those targeting metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). unl.ptnih.gov

The rationale for preparing hydroxamic acid analogues of caged xanthones is to introduce a strong metal-binding group, which could confer a new mechanism of action or enhance existing ones by allowing the molecule to interact with metalloenzymes involved in cancer progression. unl.pt The synthesis of these derivatives typically involves activating the C-30 carboxyl group of gambogic acid or a related analogue, followed by coupling with hydroxylamine (B1172632) or a substituted hydroxylamine. researchgate.net This derivatization can significantly alter the molecule's physicochemical properties and biological activity profile, potentially leading to compounds with enhanced therapeutic indices. nih.gov

Development of Novel 10-Hydroxyepigambogic Acid Analogues with Modified Scaffolds

The unique and complex caged xanthone scaffold of gambogic acid and its analogues, such as 10-hydroxyepigambogic acid, presents a compelling template for the development of novel therapeutic agents. This core structure, characterized by a 4-oxa-tricyclo[4.3.1.03,7]dec-2-one motif, is considered essential for the potent antitumor activities exhibited by this class of compounds. researchgate.netnih.gov Researchers have explored various synthetic strategies to modify this scaffold, aiming to enhance biological activity, improve physicochemical properties, and elucidate structure-activity relationships (SAR). While much of the research has focused on gambogic acid, the methodologies and findings are highly relevant to the derivatization of 10-hydroxyepigambogic acid due to their structural similarities.

One significant approach to modifying the core scaffold involves alterations to the B-ring of the xanthone. Studies have focused on synthesizing analogues with a modified B-ring to understand its role in the compound's bioactivity. researchgate.net For instance, two series of B-ring modified caged gambogic acid analogues were synthesized using a Claisen/Diels-Alder cascade reaction. The subsequent evaluation of these compounds against various cancer cell lines, including A549, MCF-7, SMMC-7721, and BGC-823, revealed important SAR insights. It was found that the peripheral gem-dimethyl groups are crucial for maintaining antitumor activity. researchgate.net Furthermore, the substituent group at the C1 position of the B-ring was shown to have a significant impact on potency, whereas modifications at the C-2, C-3, and C-4 positions were better tolerated. researchgate.net

Another strategy for developing novel analogues is the simplification of the complex natural product structure. This involves retaining the key pharmacophoric elements while removing non-essential functionalities to create more synthetically accessible compounds with potentially improved drug-like properties. Research has shown that simplified caged xanthone analogues that maintain the core BCD ring system can exhibit potent cytotoxicity. researchgate.netrsc.org For example, a simplified analogue, DDO-6101, based on the pharmacophoric scaffold of gambogic acid, demonstrated significant in vitro cytotoxicity. researchgate.net To enhance its in vivo efficacy and physicochemical properties, a series of novel carbamate-bearing derivatives of DDO-6101 were synthesized. researchgate.net

The introduction of novel heterocyclic systems onto the gambogic acid scaffold is another fruitful avenue of exploration. By linking alkyl connectors with pyrimidine (B1678525) heterocycles to the carboxyl group at position 30 of gambogic acid, researchers have developed new derivatives with significantly improved anticancer activity and water solubility. nih.gov The pyrimidine moiety is thought to enhance the binding affinity of the molecule to its biological targets. nih.govmdpi.com This approach of attaching heterocycles can be a valuable strategy for modifying the scaffold of 10-hydroxyepigambogic acid to generate novel analogues.

The table below summarizes some of the key findings from the evaluation of B-ring modified caged xanthone analogues of gambogic acid.

| Compound Series | Modification Strategy | Key Findings | Reference |

| 13a–13e and 15a–15e | B-ring modification via Claisen/Diels-Alder cascade reaction. | Compounds 13b–13e showed micromolar inhibition against several cancer cell lines. The gem-dimethyl groups were found to be essential for activity, and the substituent at C1 of the B-ring significantly affects potency. | researchgate.net |

Further research into the modification of the caged xanthone scaffold of 10-hydroxyepigambogic acid, drawing upon the extensive work done on gambogic acid, holds the potential to yield novel and more effective anticancer drug candidates.

Molecular and Cellular Mechanisms of Action of 10|a Hydroxyepigambogic Acid

Apoptosis Induction Pathways

Apoptosis is a regulated process of cell self-destruction that is essential for normal development and tissue maintenance. nih.gov It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. researchgate.netmdpi.com Both pathways converge on the activation of a family of cysteine proteases called caspases, which are the executioners of apoptosis. mdpi.comwikipedia.org

The activation of caspases is a hallmark of apoptosis. wikipedia.org These enzymes are present in the cell as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade. wikipedia.org Initiator caspases, such as caspase-8 and caspase-9, are activated at the beginning of the apoptotic process. nih.gov Caspase-8 is typically associated with the extrinsic pathway, while caspase-9 is central to the intrinsic pathway. researchgate.netnih.gov Once activated, these initiator caspases cleave and activate executioner caspases, including caspase-3 and caspase-7, which then dismantle the cell by cleaving a broad range of cellular proteins. wikipedia.orgthermofisher.com Studies on related compounds suggest that the activation of caspase-3, -8, and -9 is a key event in the induction of apoptosis. researchgate.netnih.gov Specifically, caspase-3 is a critical executioner caspase, activated by both the extrinsic and intrinsic pathways. wikipedia.org

Key Caspases in Apoptosis

| Caspase | Type | Primary Activation Pathway | Key Role |

|---|---|---|---|

| Caspase-8 | Initiator | Extrinsic | Activated by death receptors and subsequently activates executioner caspases. researchgate.netnih.gov |

| Caspase-9 | Initiator | Intrinsic | Activated by the apoptosome complex following mitochondrial stress and activates executioner caspases. wikipedia.orgnih.gov |

| Caspase-3 | Executioner | Extrinsic & Intrinsic | Cleaves numerous cellular substrates, leading to the morphological and biochemical changes of apoptosis. wikipedia.org |

| Caspase-7 | Executioner | Extrinsic & Intrinsic | Works in concert with Caspase-3 to execute apoptosis. nih.gov |

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. mdpi.com This family includes both pro-apoptotic members, such as Bax, and anti-apoptotic members, like Bcl-2. researchgate.net The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis. researchgate.netwaocp.org An increase in the Bax/Bcl-2 ratio favors the permeabilization of the outer mitochondrial membrane, a key step in the intrinsic pathway. nih.govresearchgate.net In healthy cells, anti-apoptotic Bcl-2 proteins can bind to and inhibit the function of pro-apoptotic proteins like Bax. uv.esnih.gov Upon receiving an apoptotic stimulus, this balance is shifted, leading to the activation of Bax.

The intrinsic pathway of apoptosis is also known as the mitochondrial pathway due to the central role of mitochondria in its regulation. researchgate.netmdpi.com The permeabilization of the outer mitochondrial membrane leads to the release of pro-apoptotic factors, most notably cytochrome c, into the cytoplasm. mdpi.com This event is largely controlled by the Bcl-2 family of proteins. nih.gov Once in the cytoplasm, cytochrome c binds to a protein called Apaf-1, which then recruits pro-caspase-9 to form a complex known as the apoptosome. wikipedia.org Within the apoptosome, pro-caspase-9 is activated, which in turn activates downstream executioner caspases like caspase-3, thereby committing the cell to apoptosis. wikipedia.orgwikipedia.org The modulation of mitochondrial function, including the transport of ions and the generation of energy, can significantly influence the initiation of this pathway. mdpi.comcaymanchem.comnih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism, particularly within the mitochondria. frontiersin.orgsmw.ch While low levels of ROS are involved in normal cell signaling, excessive levels can induce oxidative stress, leading to cellular damage and the activation of apoptosis. nih.govnih.gov Increased ROS can trigger apoptosis through various mechanisms, including the activation of both the intrinsic and extrinsic pathways. nih.gov For instance, ROS can induce damage to mitochondrial components, leading to the release of cytochrome c. frontiersin.org The generation of ROS and subsequent glutathione (B108866) depletion can be a significant factor in the activation of caspase-3. frontiersin.org

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to the division and duplication of a cell. mdpi.com It is tightly regulated to ensure the faithful replication and distribution of genetic material. The cycle consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). mdpi.com Checkpoints exist between these phases to halt the cycle if cellular damage or incomplete processes are detected.

The G2/M checkpoint prevents cells from entering mitosis with damaged or incompletely replicated DNA. nih.govbiorxiv.org Arrest at this phase allows time for DNA repair before cell division. The induction of G2/M phase arrest is a common mechanism of action for many anti-cancer agents. researchgate.netindonesianjournalofcancer.or.id This arrest is often associated with the modulation of key regulatory proteins, such as cyclin-dependent kinases (CDKs) and their associated cyclins, which drive the progression through the cell cycle. mdpi.com For example, inhibition of the CDK1-cyclin B1 complex is a key event in initiating G2 arrest. biorxiv.org The induction of G2/M arrest can be a precursor to apoptosis, as cells that are unable to repair the damage may be targeted for elimination. indonesianjournalofcancer.or.id

Modulation of Cyclin-Dependent Kinases (CDKs) and Cyclins (e.g., CDC2/p34, CDK7/cyclin H)

10α-Hydroxyepigambogic acid influences cell cycle progression by targeting key regulatory proteins, specifically Cyclin-Dependent Kinases (CDKs) and their cyclin partners. A notable mechanism is the downregulation of the cyclin B1-cdc2/p34 pathway, which is critical for the G2/M transition of the cell cycle. vdoc.pub The cdc2/p34 protein, also known as CDK1, is a catalytic subunit that forms a complex with cyclins to drive the cell into mitosis. biolegend.comscbt.com Its inhibition leads to cell cycle arrest.

Furthermore, 10α-Hydroxyepigambogic acid targets CDK7. CDK7, in association with Cyclin H and MAT1, forms the CDK-activating kinase (CAK) complex. imtm.czbiorxiv.org This complex is essential for both cell cycle regulation and transcription. imtm.czbiorxiv.org It activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, through phosphorylation, thereby controlling progression through various phases of the cell cycle. imtm.czd-nb.info By inhibiting CDK7, 10α-Hydroxyepigambogic acid can disrupt this activation cascade, leading to a halt in cell cycle progression. d-nb.info

Table 1: Modulation of Cell Cycle Regulators by 10α-Hydroxyepigambogic Acid

| Target | Component | Function | Effect of 10α-Hydroxyepigambogic Acid |

| Cell Cycle Progression | CDC2/p34 (CDK1) | Catalytic kinase subunit crucial for G2/M transition. vdoc.pubbiolegend.com | Downregulation of the cyclin B1-cdc2/p34 pathway. vdoc.pub |

| CDK7/cyclin H | CDK-activating kinase (CAK) complex; activates other CDKs. imtm.czd-nb.info | Inhibition of CDK7 activity. |

Signal Transduction Pathway Modulation

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, survival, and metabolism. yuntsg.comqiagen.com This pathway is frequently overactive in various cancers due to genetic mutations or other alterations, leading to uncontrolled cell growth. yuntsg.comamegroups.org The related compound, gambogic acid, has been shown to inhibit cell proliferation by blocking the Akt/mTOR pathway. nih.gov Specifically, the PI3K/Akt/mTOR pathway's activation is initiated by growth factors binding to receptor tyrosine kinases, which in turn activates PI3K. amegroups.org Akt, a key downstream effector, is then activated and proceeds to phosphorylate a host of substrates that promote cell survival and growth, including the mTOR complex 1 (mTORC1). yuntsg.comqiagen.com 10α-Hydroxyepigambogic acid is suggested to modulate this pathway, with related compounds demonstrating inhibition of PI3K/Akt/mTOR signaling. nih.gov

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that are pivotal in regulating immune and inflammatory responses, cell survival, and proliferation. ecrjournal.comwikipedia.org In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins called IκB. wikipedia.org Upon receiving an activation signal, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and allowing the NF-κB dimer to move into the nucleus. wikipedia.orgmdpi.com Once in the nucleus, it binds to DNA and initiates the transcription of target genes. wikipedia.org The related compound gambogic acid has been shown to inhibit NF-κB by blocking the phosphorylation of IκBα. vdoc.pub This suppression prevents the downstream activation of genes involved in inflammation and cell survival. vdoc.pubecrjournal.com

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus. nih.govnih.gov This pathway is integral to processes like cell proliferation, differentiation, apoptosis, and immune regulation. parsianpharma.comanaisdedermatologia.org.br The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor. frontiersin.org This creates docking sites for STAT proteins, which are subsequently phosphorylated by JAKs. mdpi.com Phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors. nih.govmdpi.com

Specifically, derivatives of 10α-Hydroxyepigambogic acid have demonstrated potent inhibitory activity against JAK2 and JAK3 kinases. science.gov This inhibition prevents the subsequent phosphorylation and activation of STAT3. science.gov The aberrant activation of the JAK2/STAT3 pathway is frequently observed in a variety of tumors and is linked to oncogenesis and metastasis. nih.gov By directly inhibiting JAK kinase activity, these compounds suppress the constitutive activation of STAT3, which is crucial for the growth of certain cancer cells. science.gov

Table 2: Inhibition of JAK/STAT Pathway by 10α-Hydroxyepigambogic Acid Derivatives

| Target Kinase | Observed Effect | Downstream Target | Consequence |

| JAK2 | Direct inhibition of kinase activity. science.gov | STAT3 | Suppression of STAT3 phosphorylation and activation. science.gov |

| JAK3 | Direct inhibition of kinase activity. science.gov | STAT3 | Suppression of STAT3 phosphorylation and activation. science.gov |

The mitogen-activated protein kinase (MAPK) pathways are critical signaling networks that translate extracellular stimuli into a wide range of cellular responses, including proliferation, apoptosis, and differentiation. frontiersin.org This system comprises several distinct subfamilies, including the c-Jun N-terminal kinases (JNKs) and p38 MAPKs, which are often activated by cellular stress. jscimedcentral.commdpi.com While activation of some MAPK pathways like ERK is generally associated with cell proliferation, the activation of JNK and p38 signaling is often linked to the induction of apoptosis. frontiersin.orgmdpi.com 10α-Hydroxyepigambogic acid is known to be an inhibitor of various protein kinases, including those in the MAPK/ERK pathway such as JNK and p38. med-life.cn The modulation of these stress-activated pathways can be a key mechanism through which the compound exerts its anti-tumor effects, potentially by tipping the cellular balance towards apoptosis. frontiersin.orgmdpi.com

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process required for tumor growth, invasion, and metastasis. emanresearch.orgamegroups.org This process is driven by a balance of pro- and anti-angiogenic factors, with vascular endothelial growth factor (VEGF) being a primary regulator. amegroups.orgfrontiersin.org The inhibition of angiogenesis has become a key strategy in cancer therapy. emanresearch.org

The anti-angiogenic effects of compounds like 10α-Hydroxyepigambogic acid are often mediated through the inhibition of key signaling pathways that promote this process. nih.gov For instance, the suppression of the JAK/STAT and NF-κB pathways can reduce the expression of pro-angiogenic cytokines and growth factors. nih.govfrontiersin.org Furthermore, the PI3K/Akt/mTOR pathway is also a known regulator of angiogenesis. plos.org By inhibiting these critical signaling cascades, 10α-Hydroxyepigambogic acid can interfere with multiple steps of the angiogenic process, including endothelial cell proliferation, migration, and tube formation, thereby limiting the tumor's ability to establish a blood supply. plos.orgmdpi.com

Inhibition of Vascular Endothelial Growth Factor (VEGF)-induced Processes (Proliferation, Mobility, Tube Formation)

Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein that promotes the growth of new blood vessels from pre-existing ones, a process known as angiogenesis. sigmaaldrich.comnih.govmdpi.com VEGF-A, a key member of the VEGF family, stimulates several processes in endothelial cells, including proliferation, migration, and the formation of tube-like structures, which are foundational to the creation of new vasculature. nih.govmdpi.comoncotarget.com These actions are initiated through VEGF's interaction with its receptors on the surface of endothelial cells. mdpi.com

Research has shown that certain compounds can interfere with these VEGF-induced processes. For instance, the conditioned medium from cells engineered to overexpress VEGF can significantly increase endothelial cell proliferation, migration, and tube formation in vitro. mdpi.com Conversely, the inhibition of these processes is a key target for anti-angiogenic therapies. Studies on various natural and synthetic compounds have demonstrated their ability to inhibit these key steps in angiogenesis. For example, some compounds have been shown to effectively inhibit endothelial cell proliferation and migration, and to disrupt the formation of tube-like structures. researchgate.net This inhibition of neovascularization has been observed in both laboratory cell cultures and in living organisms. researchgate.net

KDR/Flk-1 Tyrosine Phosphorylation Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) in humans and Fetal liver kinase 1 (Flk-1) in mice, is a primary receptor for VEGF-A. uniprot.orgrndsystems.com The binding of VEGF-A to KDR/Flk-1 triggers the receptor's tyrosine kinase activity, leading to its autophosphorylation on specific tyrosine residues. nih.govembopress.org This phosphorylation is a crucial step in initiating the downstream signaling cascades that result in endothelial cell proliferation and differentiation. nih.govembopress.org

Specific tyrosine residues on the KDR/Flk-1 receptor, such as Y1175 and Y1214, have been identified as major sites of VEGF-A-dependent autophosphorylation. nih.govembopress.org The phosphorylation of Y1175, in particular, has been shown to be essential for the activation of Phospholipase C-γ (PLC-γ) and subsequent DNA synthesis in vascular endothelial cells. nih.govembopress.org Consequently, the inhibition of KDR/Flk-1 tyrosine phosphorylation presents a strategic approach for disrupting VEGF-driven angiogenesis. Mutating the Y1175 site to phenylalanine (Y1175F) has been demonstrated to abolish the receptor's ability to phosphorylate PLC-γ and significantly decrease MAP kinase phosphorylation and DNA synthesis in response to VEGF-A. embopress.org This highlights the potential of targeting this specific phosphorylation event for anti-angiogenic purposes. While Placenta Growth Factor (PlGF), another member of the VEGF family, can bind to the Flt-1 receptor, it does not bind to or activate KDR/Flk-1. nih.gov

Enzyme and Receptor Targeting

Telomerase Activity Inhibition (e.g., hTERT expression)

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. cdkjournal.com In most normal somatic cells, telomerase activity is low or absent, leading to telomere shortening with each cell division, which eventually triggers cellular senescence. cdkjournal.comwjgnet.com However, in the majority of cancer cells, telomerase is reactivated, allowing for unlimited cell proliferation. wjgnet.comnih.gov This reactivation is primarily due to the expression of the catalytic subunit of the enzyme, human Telomerase Reverse Transcriptase (hTERT). cdkjournal.comnih.govlidsen.com The other main component of telomerase is the human Telomerase RNA (hTR), which serves as a template for adding telomeric repeats. cdkjournal.comlidsen.com

The inhibition of telomerase activity, often by downregulating the expression of hTERT, is a promising strategy for cancer therapy. wjgnet.comnih.govnih.gov Gambogic acid (GA), a related compound, has been shown to be an effective telomerase inhibitor. nih.gov Studies on a human hepatoma cell line demonstrated that GA treatment led to a significant reduction in the expression of c-MYC, a transcription factor that upregulates hTERT. nih.gov This resulted in the downregulation of hTERT transcription and a subsequent decrease in telomerase activity. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-transmembrane enzyme that plays a crucial role in regulating various cellular signaling pathways, including those for insulin (B600854) and leptin. nih.govfrontiersin.orgfrontiersin.org It functions by dephosphorylating tyrosine residues on proteins such as the insulin receptor and its substrates, thereby acting as a negative regulator of these signaling pathways. nih.govfrontiersin.org Overactivity of PTP1B has been linked to insulin resistance and other metabolic disorders. nih.govfrontiersin.org

Due to its role in downregulating key metabolic signals, PTP1B has emerged as a significant therapeutic target. nih.govfrontiersin.orgmdpi.com Inhibition of PTP1B is seen as a strategy for treating conditions like insulin resistance. nih.gov Various compounds have been investigated for their ability to inhibit PTP1B. These inhibitors can be competitive, non-competitive, or allosteric, and they aim to block the enzyme's catalytic activity. nih.govfrontiersin.org The specificity of these inhibitors is important, as PTP1B shares structural homology with other phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP). nih.gov

Transferrin Receptor (TfR-1) Interaction and Apoptosis Enhancement

The Transferrin Receptor 1 (TfR1), also known as CD71, is a transmembrane glycoprotein (B1211001) essential for cellular iron uptake. nih.govfrontiersin.org It binds to transferrin, an iron-transporting protein, and facilitates its entry into the cell. frontiersin.orgsemanticscholar.org Because rapidly proliferating cancer cells have a high demand for iron to support DNA synthesis, they often overexpress TfR1 on their surface. nih.govfrontiersin.orgsemanticscholar.org This overexpression makes TfR1 an attractive target for cancer therapies. nih.govsemanticscholar.org

Gambogic acid (GA) has been identified as a ligand for TfR1. nih.govnih.gov The interaction of GA with TfR1 can trigger rapid apoptosis (programmed cell death) in tumor cells. nih.govnih.gov Studies have shown that the binding site for GA on TfR1 is distinct from the transferrin binding site. nih.gov The pro-apoptotic effects of GA appear to be mediated through this interaction, as down-regulating TfR1 using RNA interference reduces the sensitivity of cells to GA-induced apoptosis. nih.govnih.gov Furthermore, GA's interaction with TfR1 has been shown to enhance TNF-induced apoptosis by modulating the NF-κB signaling pathway. nih.gov

Inhibition of Viral Enzymes (e.g., SARS-CoV-2 NSP13 helicase)

The SARS-CoV-2 virus, responsible for COVID-19, relies on a number of essential enzymes for its replication. One such enzyme is the non-structural protein 13 (Nsp13), a helicase that is vital for unwinding the viral RNA genome, a necessary step for replication and transcription. nih.govscienceopen.commdpi.com The Nsp13 helicase is highly conserved across different coronaviruses, making it an attractive target for the development of broad-spectrum antiviral drugs. nih.govscienceopen.comfrontiersin.org

The inhibition of Nsp13 helicase activity can effectively halt viral replication. nih.govfrontiersin.org Research has focused on identifying small molecule inhibitors that can block the enzyme's function. scienceopen.comfrontiersin.orgmdpi.com Various compounds have been screened for their inhibitory activity against Nsp13. mdpi.com For example, ellagic acid and certain imidazole-containing compounds have demonstrated the ability to inhibit Nsp13 helicase with IC50 values in the micromolar range. mdpi.com The development of such inhibitors is a key strategy in the search for effective antiviral therapies against SARS-CoV-2 and potentially other coronaviruses. scienceopen.commdpi.com

Autophagic Pathway Regulation

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a dual role in both cell survival and cell death. Caged polyprenylated xanthones isolated from Garcinia hanburyi have been shown to influence this pathway. For instance, Gambogic acid (GA), a structurally related xanthone (B1684191), induces autophagy in non-small cell lung cancer NCI-H441 cells. nih.gov This induction is evidenced by the upregulation of Beclin-1, a key protein in the initiation of the autophagosome, and the conversion of LC3-I to LC3-II, a marker for autophagosome formation. nih.gov The process appears to be dependent on the generation of reactive oxygen species (ROS), as the use of an ROS scavenger reversed the GA-induced autophagy. nih.gov

Further studies on related compounds reinforce the role of this chemical class in autophagy modulation. Both Gambogic acid (GA) and Gambogenic acid (GNA) have been observed to upregulate the expression of autophagy-related factors such as ATG7, BECLIN-1, and LC3-II in acute lymphoid leukemia cells. dovepress.com In glioma cells, GNA treatment led to an increase in autophagic proteins and the secretion of autophagic vesicles, suggesting that GNA's tumor-inhibiting effects may be mediated through the induction of autophagy. dovepress.com While these findings point to a class-wide effect on the autophagic pathway, direct studies are needed to confirm that 10α-Hydroxyepigambogic acid operates through a similar mechanism.

Table 1: Effects of Related Xanthones on Autophagy Markers

| Compound | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Gambogic acid (GA) | NCI-H441 (Non-small cell lung cancer) | Induced autophagy, upregulated Beclin-1, and increased LC3-II conversion via a ROS-dependent pathway. | nih.gov |

| Gambogic acid (GA) | Acute lymphoid leukemia cells | Upregulated autophagy-related factors ATG7, BECLIN-1, and LC3-II. | dovepress.com |

Anti-Metastatic Mechanisms (e.g., α4 Integrin Expression)

Cancer metastasis is a complex process involving cell invasion, migration, and colonization of distant sites. nih.gov Xanthones from Garcinia hanburyi have demonstrated potential in inhibiting these metastatic steps. dovepress.com Research has shown that Gambogic acid (GA) can decrease the invasion of breast and colon cancer cells. nih.gov The anti-metastatic effect of some xanthones is linked to the reduction of matrix metalloproteinases (MMPs), such as MMP-1 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell spread. frontiersin.org

Integrins are cell surface receptors crucial for cell adhesion and migration. cellsignal.comcellsignal.com The α4 integrin subunit, in particular, is involved in the trafficking of leukocytes and is implicated in pathological processes such as HIV-peripheral neuropathy by mediating monocyte traffic. cellsignal.comnih.gov It forms heterodimers like α4β1 and α4β7, which interact with ligands such as VCAM-1 and fibronectin, playing roles in cell adhesion and migration. cellsignal.com While α4 integrin is a key player in cell motility and adhesion—processes central to metastasis—current research has not yet established a direct link between 10α-Hydroxyepigambogic acid and the modulation of α4 integrin expression. Future studies are required to explore whether the anti-metastatic potential of this compound involves the regulation of α4 integrin or other related adhesion molecules.

Table 2: Anti-Metastatic Effects of Related Xanthones

| Compound | Cell Line/Model | Key Findings | Reference |

|---|---|---|---|

| Gambogic acid (GA) | Breast and colon cancer cells | Reduced cancer cell invasion. | nih.gov |

| α-mangostin | B16-F10 melanoma cells | Reduced activity of MMP-9 and increased cell aggregation. | frontiersin.org |

Anti-Inflammatory Mechanisms (e.g., modulation of pro-inflammatory cytokines, chemokines)

Inflammation is a critical physiological response that, when dysregulated, contributes to various chronic diseases. nih.gov Xanthones derived from Garcinia species are recognized for their anti-inflammatory properties. researchgate.netnih.govphcogrev.com Epigambogic acid, the parent compound of 10α-Hydroxyepigambogic acid, is noted for its anti-inflammatory activity. medchemexpress.com

The mechanisms underlying these effects are being actively investigated. Studies on Gambogic acid (GA) in a diabetic rat model of nephropathy demonstrated significant renoprotective effects by mitigating oxidative stress and inflammation. ijmcmed.org GA treatment reduced renal inflammation and fibrosis, which was associated with the inhibition of key inflammatory signaling pathways, including p-p38/MAPK and p-p65NF-κB. ijmcmed.org Pro-inflammatory cytokines and chemokines are key mediators of the inflammatory response. wikipedia.orgnih.gov Cytokines like TNF-α and interleukins orchestrate the recruitment and activation of immune cells. nih.govnih.gov Chemokines are a specific class of cytokines that direct the migration of immune cells to sites of inflammation. nih.govfrontiersin.orgmdpi.com The ability of xanthones to inhibit pathways like NF-κB, a central regulator of pro-inflammatory gene expression, suggests a mechanism for their modulation of these inflammatory mediators. ijmcmed.orgnih.gov Research on other Garcinia derivatives, such as 3′-hydroxycalothorexanthone, has shown inhibition of nitric oxide (NO) production, a key inflammatory mediator, in macrophage cell lines. mdpi.com

Table 3: Anti-Inflammatory Effects of Related Garcinia Xanthones

| Compound | Model/Cell Line | Key Findings | Reference |

|---|---|---|---|

| Gambogic acid (GA) | Diabetic rat model | Reduced renal inflammation and fibrosis; inhibited p-p38/MAPK and p-p65NF-κB signaling. | ijmcmed.org |

| 3′-hydroxycalothorexanthone | RAW 264.7 and BV-2 cells | Inhibited nitric oxide (NO) production. | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 10α-Hydroxyepigambogic acid |

| 3′-hydroxycalothorexanthone |

| α-mangostin |

| Beclin-1 |

| Epigambogic acid |

| Gambogenic acid (GNA) |

| Gambogic acid (GA) |

| Matrix metalloproteinase (MMP) |

| Nitric oxide (NO) |

| p-p38/MAPK |

| p-p65NF-κB |

| Reactive oxygen species (ROS) |

Structure Activity Relationship Sar Studies of 10|a Hydroxyepigambogic Acid Analogues

Impact of the 10-Alpha Hydroxyl Group on Biological Activity

The presence of a hydroxyl group at the 10α position in 10α-Hydroxyepigambogic acid signifies a critical structural modification compared to the parent compound, gambogic acid. This modification involves the saturation of the C9-C10 double bond, which is part of an α,β-unsaturated ketone system in gambogic acid.

Research on gambogic acid analogues has consistently highlighted the C9-C10 double bond as a crucial pharmacophore for its potent cytotoxic and other biological activities. researchgate.netmdpi.comnih.govpnas.org This electrophilic center is believed to be a site for nucleophilic attack, potentially reacting with cysteine residues of target proteins via a Michael addition reaction. nih.gov

Studies involving the modification of this double bond have shown a significant reduction in biological potency. For instance, the hydrogenation of the C9-C10 double bond in gambogic acid to yield a saturated analogue resulted in a more than 10-fold decrease in antitumor activity. mdpi.com Similarly, other modifications that disrupt the planarity and reactivity of this α,β-unsaturated ketone system lead to a substantial loss of activity. researchgate.netescholarship.org

Given that the 10α-hydroxyl group in 10α-Hydroxyepigambogic acid saturates this critical double bond, it is highly probable that this analogue exhibits significantly reduced biological activity compared to gambogic acid. The introduction of the polar hydroxyl group, while potentially increasing solubility, appears to be detrimental to the compound's primary mechanism of action. mdpi.comnih.gov

Table 1: Inferred Biological Activity of 10α-Hydroxyepigambogic Acid Based on Analogue Studies

| Compound | C9-C10 Moiety | Inferred Biological Activity | Rationale |

| Gambogic Acid | α,β-Unsaturated Ketone | High | Critical for Michael addition with target proteins. researchgate.netnih.gov |

| Hydrogenated Gambogic Acid | Saturated Ketone | Significantly Reduced | Loss of the electrophilic Michael acceptor. mdpi.com |

| 10α-Hydroxyepigambogic acid | Saturated Ketone with 10α-OH | Significantly Reduced | Saturation of the C9-C10 double bond. mdpi.comnih.gov |

Role of the Caged Xanthone (B1684191) Scaffold in Activity Profile

The unique caged xanthone scaffold, specifically the 4-oxa-tricyclo[4.3.1.03,7]dec-2-one ring system, is a hallmark of gambogic acid and its analogues and is considered essential for their biological activity. nih.gov This rigid, three-dimensional structure provides a specific orientation for the functional groups to interact with their biological targets.

Simplification of this complex caged structure to a planar xanthone backbone has been shown to dramatically decrease cytotoxic activity. nih.gov This indicates that the caged motif itself is a key determinant of the molecule's potent biological effects, likely by ensuring the correct spatial arrangement of other crucial functionalities.

Influence of Prenyl Substituents on Potency and Selectivity

Gambogic acid possesses two prenyl side chains which contribute to its lipophilicity and are involved in its interaction with biological membranes and protein targets. Modifications to these prenyl groups have been explored to modulate the potency and selectivity of gambogic acid analogues.

C-32/33 and C-37/38 Double Bonds: The double bonds within the prenyl chains are sites for potential modification. Epoxidation of these double bonds has, in some cases, led to derivatives with stronger cytotoxic effects than the parent gambogic acid. mdpi.com

Allylic Positions (C-34/39): Introduction of hydroxyl groups at the allylic positions (C-34 and C-39) has yielded analogues with cytotoxicities that are 2-3 times greater than gambogic acid in certain cancer cell lines. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For gambogic acid and its derivatives, QSAR models have been developed to predict their activity and guide the design of new, more potent analogues.

QSAR models for xanthone derivatives, including those related to gambogic acid, typically employ multiple linear regression (MLR) or other machine learning algorithms. These models use a set of calculated molecular descriptors as independent variables and the experimentally determined biological activity (e.g., IC50 values) as the dependent variable. The goal is to create a statistically significant equation that can predict the activity of novel compounds based on their structural features.

In QSAR studies of xanthone derivatives, several types of molecular descriptors have been identified as important for predicting biological activity:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the net atomic charge on specific atoms. For instance, the charge on the carbon and oxygen atoms of the carbonyl group in the xanthone scaffold can be a critical descriptor.

Topological Descriptors: These describe the connectivity and branching of the molecule.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between n-octanol and water) is a common descriptor that quantifies the lipophilicity of a molecule, which is crucial for its pharmacokinetic and pharmacodynamic properties.

Steric/Shape Descriptors: These describe the size and shape of the molecule, which are important for its fit into a biological target.

Design Principles for Optimized 10α-Hydroxyepigambogic Acid Analogues

Based on the available SAR data for gambogic acid and its derivatives, several design principles can be proposed for the optimization of analogues, keeping in mind the likely low intrinsic activity of 10α-Hydroxyepigambogic acid itself.

Reintroduction of the C9-C10 Double Bond: The most critical modification to enhance the biological activity of a 10α-Hydroxyepigambogic acid-based scaffold would be the re-establishment of the C9-C10 double bond to restore the α,β-unsaturated ketone pharmacophore.

Modification of Prenyl Chains: The prenyl chains offer significant opportunities for optimization. Introducing small polar groups, such as hydroxyl or epoxy moieties, at specific positions on these chains could enhance activity and selectivity. mdpi.com

Modification of the Carboxyl Group: The carboxylic acid at C-30 can be modified to form amides or esters. This can alter the compound's solubility, cell permeability, and interaction with targets. Some amide derivatives have shown potent activity. mdpi.comnih.gov

Retention of the Caged Xanthone Core: The caged xanthone scaffold should be retained as it is fundamental to the high potency of this class of compounds. nih.gov

Preclinical Pharmacological Investigations of 10|a Hydroxyepigambogic Acid

In Vivo Studies (Pre-clinical Animal Models, focusing on mechanistic insights)

No published in vivo studies using preclinical animal models to investigate the pharmacological properties of 10α-Hydroxyepigambogic acid were identified.

No data from tumor xenograft model studies involving the administration of 10α-Hydroxyepigambogic acid are available in the public scientific domain. Therefore, information regarding its potential to inhibit tumor growth in vivo cannot be provided.

Suppression of Metastasis in Animal Models

There is currently no available scientific literature or published research data detailing the effects of 10|A-Hydroxyepigambogic acid on the suppression of metastasis in animal models.

Effects on Angiogenesis in Preclinical Models

There is currently no available scientific literature or published research data detailing the effects of this compound on angiogenesis in preclinical models.

Advanced Analytical Methodologies for 10α Hydroxyepigambogic Acid Research

The rigorous investigation of 10α-Hydroxyepigambogic acid, a complex polycyclic polyprenylated acylphloroglucinol, necessitates the use of sophisticated analytical techniques. These methods are crucial for its detection and quantification in complex biological matrices, assessment of its purity, and analysis of its chemical characteristics beyond basic structural elucidation. The following sections detail the advanced analytical methodologies employed in the research of this compound.

Metabolic Studies of 10|a Hydroxyepigambogic Acid Pre Clinical

Identification of Metabolites in Preclinical Models (e.g., rat liver, intestinal metabolism)

The biotransformation of 10α-Hydroxyepigambogic acid has been systematically investigated using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). These studies have been conducted in various preclinical systems, including rat and human liver microsomes (RLMs and HLMs), liver S9 fractions, and analysis of plasma, urine, and feces from rats administered the compound [5, 6].

Through these analyses, a significant number of metabolites have been identified. The biotransformation primarily occurs on the characteristic xanthone (B1684191) cage structure of the molecule. In incubation studies with rat liver microsomes, a total of 15 metabolites were characterized. These metabolites result from a range of Phase I and Phase II metabolic reactions. The primary sites for metabolic modification include the C-2/C-3 double bond, the dimethylallyl side chain, and the hydroxyl groups available for conjugation .

The table below details the key metabolites identified in preclinical rat models, along with their proposed biotransformations and mass spectrometric data.

Interactive Data Table 1: Metabolites of 10α-Hydroxyepigambogic Acid Identified in Rat Models (Click on headers to sort the data)

| Metabolite ID | Observed [M-H]⁻ (m/z) | Proposed Biotransformation | Metabolic Phase |

|---|---|---|---|

| M1 | 663.28 | Hydration (+H₂O) | Phase I |

| M2 | 679.28 | Oxidation (+O) | Phase I |

| M3 | 695.27 | Dihydroxylation (+2O) | Phase I |

| M4 | 821.32 | Glucuronidation (+C₆H₈O₆) | Phase II |

| M5 | 837.32 | Hydration + Glucuronidation | Phase I & II |

| M6 | 952.36 | Glutathionylation (+GSH) | Phase II |

| M7 | 807.31 | Glucosidation (+C₆H₁₀O₅) | Phase II |

| M8 | 661.27 | Dehydrogenation (-2H) | Phase I |

Elucidation of Metabolic Pathways (e.g., Oxidation, Hydration, Glucosidation, Glucuronidation, Glutathionylation)

Based on the structures of the identified metabolites, several distinct metabolic pathways for 10α-Hydroxyepigambogic acid have been proposed. These pathways involve both Phase I functionalization reactions and Phase II conjugation reactions [5, 6].

Hydration: A prominent metabolic pathway is the hydration of the α,β-unsaturated ketone system at the C-2/C-3 double bond. This reaction converts the double bond into a hydroxyl group and a protonated carbon, leading to the formation of metabolite M1. This transformation significantly alters the chemical reactivity of this part of the molecule.

Oxidation: Various oxidative reactions occur, primarily mediated by Cytochrome P450 enzymes. These include hydroxylation at different positions on the xanthone core or the side chains, resulting in metabolites like M2 and M3 (dihydroxylation).

Glucuronidation: This is a major Phase II conjugation pathway for 10α-Hydroxyepigambogic acid. The compound possesses several hydroxyl groups that serve as sites for conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction increases the water solubility of the compound, facilitating its excretion. Metabolite M4 is a direct glucuronide conjugate of the parent compound.

Glutathionylation: The formation of glutathione (B108866) (GSH) conjugates, such as M6, is a significant finding. This typically occurs via Michael addition of GSH to an electrophilic center, such as the α,β-unsaturated ketone. This pathway suggests the potential for 10α-Hydroxyepigambogic acid to act as a Michael acceptor, a mechanism often associated with both therapeutic action and potential for cellular toxicity through covalent binding to proteins.

Glucosidation: While less common than glucuronidation in mammals, glucosidation (conjugation with glucose) has also been identified as a metabolic pathway for this compound, leading to metabolites like M7.

These pathways often occur in sequence. For example, a Phase I hydration or oxidation reaction can create a new site for a subsequent Phase II glucuronidation reaction, as seen in the formation of metabolite M5 (Hydration + Glucuronidation) .

Role of Cytochrome P450 Enzymes in 10α-Hydroxyepigambogic Acid Metabolism

To identify the specific enzymes responsible for the Phase I metabolism of 10α-Hydroxyepigambogic acid, in vitro studies were conducted using a panel of recombinant human Cytochrome P450 (CYP) enzymes and specific chemical inhibitors in human and rat liver microsomes .

The results demonstrated that multiple CYP isoforms contribute to its metabolism, with certain enzymes playing a dominant role. Incubation with recombinant human CYPs revealed that CYP3A4 is the primary enzyme responsible for the oxidative metabolism of 10α-Hydroxyepigambogic acid. Other isoforms, including CYP2C9 and CYP2C19 , also showed catalytic activity, but to a lesser extent.

Interactive Data Table 2: Effect of CYP Inhibitors on the Metabolism of 10α-Hydroxyepigambogic Acid in Human Liver Microsomes (Click on headers to sort the data)

| Inhibitor | Target Enzyme | Observed Effect on Metabolism Rate |

|---|---|---|

| Ketoconazole | CYP3A4 | Strong Inhibition |

| Sulfaphenazole | CYP2C9 | Weak Inhibition |

| Quinidine | CYP2D6 | No Significant Inhibition |

| Ticlopidine | CYP2C19 | Weak Inhibition |

| Furafylline | CYP1A2 | No Significant Inhibition |

The dominant role of CYP3A4 in the metabolism of 10α-Hydroxyepigambogic acid indicates a high potential for drug-drug interactions with other substrates, inhibitors, or inducers of this enzyme.

Impact of Metabolism on Biological Activity

A crucial aspect of metabolic studies is to determine whether biotransformation leads to detoxification or bioactivation. For 10α-Hydroxyepigambogic acid, studies have been performed to compare the biological activity of the parent compound with that of its major metabolites .

The primary mechanism of action for gambogic acid and its derivatives is often linked to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor. Research findings indicate that the metabolism of 10α-Hydroxyepigambogic acid generally leads to a significant reduction or complete loss of its biological activity, such as cytotoxicity against cancer cell lines.

For example, the hydrated metabolite (M1), in which the reactive C-2/C-3 double bond is saturated, demonstrated substantially lower cytotoxic activity compared to the parent compound. Similarly, the glucuronide (M4) and glutathione (M6) conjugates were found to be largely inactive. This suggests that the metabolism of 10α-Hydroxyepigambogic acid is primarily a detoxification process. The structural integrity of the α,β-unsaturated ketone system appears to be essential for its pharmacological effects.

Future Research Directions and Therapeutic Potential Pre Clinical Perspective

Development of 10|A-Hydroxyepigambogic Acid as a Lead Compound for Drug Discovery

The progression of this compound from a natural product isolate to a viable drug candidate hinges on its systematic development as a lead compound. This process involves a multi-pronged approach combining medicinal chemistry, computational modeling, and biological evaluation to optimize its drug-like properties.

A primary focus is the establishment of a robust Structure-Activity Relationship (SAR) profile. The caged xanthone (B1684191) core is fundamental to its bioactivity, but the influence of the C10-hydroxyl group compared to the parent compound, gambogic acid, requires detailed investigation. Initial studies suggest that this modification can modulate cytotoxic potency. Future research must involve the semi-synthesis or total synthesis of a library of analogues to probe key structural regions. Modifications could include:

Alteration of the C10-substituent: Replacing the hydroxyl group with other functionalities (e.g., methoxy, amino, halogen) to investigate the role of hydrogen bonding and electronics at this position.

Modification of the α,β-unsaturated ketone: This Michael acceptor is critical for covalent interactions with protein targets. Modifying its reactivity could fine-tune target engagement and selectivity.

Derivatization of the carboxylic acid: Esterification or amidation of the side-chain carboxyl group could improve cell permeability and alter pharmacokinetic behavior.

Computational methods, such as molecular docking and molecular dynamics simulations, are essential to guide this synthetic effort. By modeling the binding of this compound and its virtual analogues into the binding sites of known and putative protein targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and most favorable interaction profiles.

The table below illustrates a hypothetical SAR study, comparing the preclinical cytotoxic activity of this compound against its parent compound and a potential synthetic analogue in a cancer cell line model.

| Compound | Key Structural Feature | Target Cell Line | IC₅₀ (μM) | Rationale for Future Study |

| Gambogic acid | Parent compound (H at C10) | A549 (Lung Cancer) | 1.5 | Baseline for comparison of activity. |

| 10 | A-Hydroxyepigambogic acid | Hydroxyl group at C10 | A549 (Lung Cancer) | 1.1 |

| Analogue-1 (10-Methoxyepigambogic acid) | Methoxy group at C10 | A549 (Lung Cancer) | 2.3 | To determine if a hydrogen bond donor at C10 is critical for enhanced activity. |

| Analogue-2 (Carboxylic acid methyl ester) | Esterified side chain | A549 (Lung Cancer) | 0.9 | To investigate if masking the carboxyl group improves cellular uptake and potency. |

Exploration of Novel Biological Targets and Pathways

While this compound is presumed to share targets with gambogic acid, such as the transferrin receptor (TfR1) and anti-apoptotic Bcl-2 family proteins, its unique structure may confer novel target specificities or differential pathway modulation. A comprehensive, unbiased exploration of its mechanism of action is a critical future direction. Modern systems biology approaches are ideally suited for this purpose.

Future research should employ advanced techniques to map the compound's interactome and its downstream cellular consequences:

Affinity-Based Chemical Proteomics: This involves immobilizing this compound onto a solid support (e.g., beads) to "pull down" direct binding proteins from cell lysates. Subsequent identification of these proteins by mass spectrometry can reveal its complete target profile.

Transcriptomic Analysis (RNA-seq): Treating cancer cells with the compound and analyzing changes in the entire transcriptome can uncover signaling pathways that are significantly perturbed, pointing towards its primary mode of action and potential off-target effects.

Phosphoproteomics: As many signaling pathways are regulated by phosphorylation, analyzing changes in the phosphoproteome post-treatment can provide dynamic insights into the specific kinases or phosphatases affected by the compound.